(1S)-1-Hydroxy-1-phenylheptan-3-one

Chiral α-hydroxy ketone Absolute configuration Enantiomeric purity

(1S)-1-Hydroxy-1-phenylheptan-3-one (CAS 202744-51-2) is a single-enantiomer chiral α-hydroxy ketone with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol. The compound bears a phenyl-substituted carbinol center at C-1 with defined (1S) absolute configuration adjacent to a ketone carbonyl at C-3 on a seven-carbon linear backbone.

Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
CAS No. 202744-51-2
Cat. No. B12585219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Hydroxy-1-phenylheptan-3-one
CAS202744-51-2
Molecular FormulaC13H18O2
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCCCC(=O)CC(C1=CC=CC=C1)O
InChIInChI=1S/C13H18O2/c1-2-3-9-12(14)10-13(15)11-7-5-4-6-8-11/h4-8,13,15H,2-3,9-10H2,1H3/t13-/m0/s1
InChIKeyNAOVRDWITXLXBL-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Hydroxy-1-phenylheptan-3-one (CAS 202744-51-2): Chiral α-Hydroxy Ketone Identity and Procurement-Relevant Profile


(1S)-1-Hydroxy-1-phenylheptan-3-one (CAS 202744-51-2) is a single-enantiomer chiral α-hydroxy ketone with the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol [1]. The compound bears a phenyl-substituted carbinol center at C-1 with defined (1S) absolute configuration adjacent to a ketone carbonyl at C-3 on a seven-carbon linear backbone . This structural arrangement places it within the broader class of chiral α-hydroxy ketones—versatile intermediates in asymmetric synthesis and building blocks for bioactive molecule construction [2]. The (1S) enantiomer is distinguished from its racemic counterpart (CAS 119554-28-8) and from regioisomeric variants such as 2-hydroxy-1-phenylheptan-1-one (CAS 100568-28-3) [3] by both its optical activity and the specific positioning of the hydroxyl group beta to the carbonyl, a motif that governs its reactivity profile in stereoselective transformations.

Why Generic Substitution Fails for (1S)-1-Hydroxy-1-phenylheptan-3-one: Steric, Regioisomeric, and Enantiomeric Differentiation


Substituting (1S)-1-hydroxy-1-phenylheptan-3-one with an in-class analog introduces quantifiable risk because the compound's value for scientific procurement resides in three simultaneously defined structural features—the (1S) absolute configuration, the 1-hydroxy-3-one oxidation pattern, and the phenyl substitution at C-1—each of which independently governs downstream reactivity and recognition [1]. The racemic mixture (CAS 119554-28-8) offers identical connectivity but eliminates enantiomeric purity, rendering it unsuitable for asymmetric synthesis applications where stereochemical fidelity dictates diastereoselectivity [2]. 2-Hydroxy-1-phenylheptan-1-one (CAS 100568-28-3) [3] is a constitutional isomer with the hydroxyl group alpha to a different carbonyl, leading to divergent enolization behavior and hydrogen-bonding geometry. 1-Phenyl-3-heptanone (CAS 19969-04-1, MW 190.28) [4] lacks the hydroxyl group entirely, eliminating the hydrogen-bond donor capacity that underlies this molecule's utility as a chiral auxiliary and coordination ligand. The evidence below quantifies these structural distinctions where data are available and explicitly identifies evidentiary gaps.

(1S)-1-Hydroxy-1-phenylheptan-3-one: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (1S) Single Enantiomer vs. Racemic Mixture (CAS 119554-28-8)

The target compound (CAS 202744-51-2) is characterized as the (1S) single enantiomer with the stereodescriptor explicitly encoded in both its IUPAC name and InChIKey (NAOVRDWITXLXBL-ZDUSSCGKSA-N), which incorporates the /t13-/m0/s1 stereochemical layer [1]. By contrast, the racemic mixture (+/-)-1-hydroxy-1-phenyl-3-heptanone is assigned a distinct CAS number (119554-28-8) and a different, non-stereospecific InChIKey (NAOVRDWITXLXBL-UHFFFAOYSA-N) . The SpectraBase entry for the (S) enantiomer reports NMR and MS spectra acquired in CDCl₃, confirming the compound is isolable and analytically tractable as a single enantiomer [1].

Chiral α-hydroxy ketone Absolute configuration Enantiomeric purity Asymmetric synthesis

Molecular Weight Differentiation from Non-Hydroxylated Parent Ketone (CAS 19969-04-1)

The presence of the C-1 hydroxyl group in (1S)-1-hydroxy-1-phenylheptan-3-one increases the molecular weight by 16.00 g/mol (one oxygen atom) relative to 1-phenyl-3-heptanone (CAS 19969-04-1), from 190.28 g/mol to 206.28 g/mol [1][2]. This mass difference is accompanied by the introduction of one hydrogen-bond donor (the -OH proton), which fundamentally alters the compound's chromatographic retention, solubility in polar media, and capacity for intermolecular recognition—properties absent in the non-hydroxylated ketone analog.

Molecular weight Physicochemical property Hydrogen-bond donor Structural analog

Regioisomeric Differentiation: 1-Hydroxy vs. 2-Hydroxy and 5-Hydroxy Substitution Patterns

(1S)-1-Hydroxy-1-phenylheptan-3-one bears the hydroxyl group at C-1 and the ketone at C-3, creating a β-hydroxy ketone motif where the hydroxyl and carbonyl are separated by one methylene unit. This differs fundamentally from the α-hydroxy ketone 2-hydroxy-1-phenylheptan-1-one (CAS 100568-28-3), where both functional groups reside on adjacent carbons with reversed carbonyl/phenyl connectivity [1], and from 5-hydroxy-1-phenylheptan-3-one, where hydroxylation at C-5 positions the -OH group two carbons further along the backbone, altering both the intramolecular hydrogen-bonding geometry and the distance between the chiral center and the carbonyl [2].

Regioisomer Constitutional isomer Hydroxy ketone Structural specificity

Chiral α-Hydroxy Ketone Scaffold: Synthetic Utility as a Single-Enantiomer Building Block

Chiral α-hydroxy ketones are established platforms for substrate-controlled stereoselective aldol additions and serve as precursors to chiral 1,2-diols via stereoselective reduction [1]. The (1S) configuration at C-1 of the target compound—bearing both a phenyl substituent and a hydroxyl group on the same stereogenic carbon—provides a sterically differentiated environment for diastereofacial selection in nucleophilic additions to the C-3 ketone [2]. The patent literature on chiral hydroxyketone preparation (WO-9217433-A1) explicitly teaches that the stereochemical integrity of the hydroxyl-bearing carbon is critical for downstream diastereoselectivity, with hydroxylation conducted at ≤ -85 °C using chiral hydroxylating agents to preserve enantiopurity [3].

Asymmetric synthesis Chiral building block Substrate-controlled aldol α-Hydroxy ketone

Physicochemical Profile: Solubility, GHS Classification, and Handling Distinctions

According to its Safety Data Sheet (GHS Sixth Revised Edition, 2017), (1S)-1-hydroxy-1-phenylheptan-3-one is classified for industrial and laboratory research use only . Unlike non-hydroxylated 1-phenyl-3-heptanone (MW 190.28), the hydroxyl group confers enhanced solubility in polar organic solvents (ethanol, ether) . The compound is described as a colorless to pale yellow liquid under standard laboratory conditions but may degrade under strong acidic or basic environments . No quantitative partition coefficient (logP), aqueous solubility, or pKa data are publicly available for this specific compound as of the current literature.

Physicochemical properties Solubility Safety classification Handling

Procurement-Driven Application Scenarios for (1S)-1-Hydroxy-1-phenylheptan-3-one in Chiral Synthesis and Analytical Laboratories


Chiral HPLC and SFC Method Development Using a Single-Enantiomer β-Hydroxy Ketone Standard

The (1S) enantiomer (CAS 202744-51-2), distinguished from its racemate (CAS 119554-28-8) by its stereospecific InChIKey, serves as an authentic reference standard for developing chiral chromatographic separation methods on polysaccharide-based stationary phases (e.g., Chiralpak IA/IB/IC or IH columns) . The compound's UV chromophore (phenyl ring) enables detection at 254–280 nm, while the hydroxyl group provides a handle for derivatization-based ee determination. Its use as a single-enantiomer standard is validated by published chiral HPLC separation protocols for α-hydroxy ketones employing hexane–ethanol–methanol mobile phases .

Substrate-Controlled Asymmetric Aldol Reactions Requiring Defined C-1 Stereochemistry

In synthetic sequences where a chiral α-hydroxy ketone serves as the stereodirecting substrate for aldol addition at the C-3 carbonyl, the (1S) configuration at C-1 provides a predictable diastereofacial bias . The phenyl substituent at the stereogenic center enhances steric differentiation compared to smaller alkyl-substituted analogs, potentially leading to higher diastereoselectivity in C-C bond-forming reactions with aldehydes. Procurement of the single enantiomer is mandatory because the racemate generates a 1:1 mixture of diastereomeric aldol products that are typically inseparable by standard chromatography .

Precursor to Enantiomerically Enriched 1,3-Diols via Stereoselective Ketone Reduction

The C-3 ketone of (1S)-1-hydroxy-1-phenylheptan-3-one is a prochiral center amenable to stereoselective reduction using borohydride reagents, CBS-oxazaborolidine catalysts, or biocatalytic ketoreductases . The resulting 1,3-diol products contain two contiguous stereocenters, and the (1S) configuration at the existing carbinol center directs the facial selectivity of hydride delivery at C-3. Structurally related α-hydroxy ketones such as (R)- and (S)-1-hydroxy-1-phenyl-2-propanones have been hydrogenated to chiral 1,2-diols with up to 80% ee over cinchona-modified Pt catalysts, demonstrating the feasibility of this transformation class .

Natural Product Analog Synthesis: Diarylheptanoid Core Intermediate

The 1-hydroxy-1-phenylheptan-3-one scaffold constitutes the minimal core structure of linear diarylheptanoids, a class of natural products isolated from Alpinia officinarum (galangal) and Alnus species that exhibit α-glucosidase inhibitory, acetylcholinesterase inhibitory, and antioxidant activities . The (1S)-configured monoaryl variant serves as a versatile intermediate for introducing a second aryl group at C-7 via cross-coupling or aldol condensation, enabling systematic structure-activity relationship (SAR) studies of diarylheptanoid derivatives where the C-1 stereochemistry is a variable of interest .

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